Methyl azepane-2-carboxylate hydrochloride
Overview
Description
“Methyl azepane-2-carboxylate hydrochloride” is a chemical compound with the CAS Number: 34459-10-4 . It has a molecular weight of 193.67 . It is typically stored at room temperature . The compound is usually in the form of a powder .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H16ClNO2 . This indicates that it contains eight carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms.Physical and Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 193.67 . The compound is typically stored at room temperature .Scientific Research Applications
Crystallographic Studies
- Crystal Structure Analysis: Methyl azepane-2-carboxylate hydrochloride has been studied for its crystal structure, revealing a complex tetracyclic system. This structure comprises three five-membered rings and a seven-membered azepane ring, offering insights into molecular conformations useful for material science and crystallography (Toze et al., 2015).
Synthesis and Drug Development
- Asymmetric Synthesis for Drug Discovery: This compound has been pivotal in the development of asymmetric synthesis methods for drug discovery. It facilitates the creation of 5-substituted-azepane-2-carboxylate derivatives, essential for generating structurally diverse molecules in pharmaceutical research (Wishka et al., 2011).
Enzyme Inhibition Studies
Protein Kinase B (PKB) Inhibition
Research involving novel azepane derivatives, including this compound, has been conducted to evaluate their efficacy in inhibiting protein kinase B (PKB), an enzyme implicated in several diseases. This research is critical for developing new therapeutic agents (Breitenlechner et al., 2004).
Pharmacological Properties
Azepane-based compounds, including this compound, have shown a range of pharmacological properties. The structural diversity of these compounds makes them suitable for new therapeutic agent discovery in various disease treatments (Zha et al., 2019).
Chemical Synthesis and Optimization
Ionic Liquids Synthesis
The compound has been used in synthesizing new families of room temperature ionic liquids. This transformation mitigates disposal issues in the polyamide industry, demonstrating its application in green chemistry (Belhocine et al., 2011).
Enantioselective Synthesis
this compound plays a role in the enantioselective functionalization of amines, crucial in drug discovery. This method affords high enantioselectivities, important for creating bioactive compounds with specific orientations (Jain et al., 2016).
Glycosidase Inhibition
- Glycosidase Inhibition for Therapeutic Applications: Research on branched tetra- and pentahydroxylated azepanes, derivable from this compound, has shown that these compounds are effective glycosidase inhibitors. This property is significant in developing treatments for various metabolic disorders (Li et al., 2012).
Safety and Hazards
The safety information for “Methyl azepane-2-carboxylate hydrochloride” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
Properties
IUPAC Name |
methyl azepane-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)7-5-3-2-4-6-9-7;/h7,9H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHXNHZLTSGLMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681045 | |
Record name | Methyl azepane-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34459-10-4 | |
Record name | Methyl azepane-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl azepane-2-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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